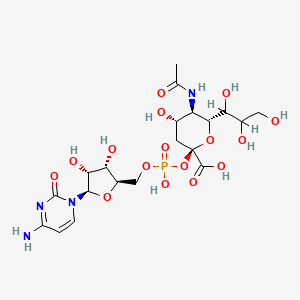
CMP-N-acétylneuraminique
Vue d'ensemble
Description
L’acide CMP-sialic, également connu sous le nom de cytidine monophosphate sialique, est une forme activée de l’acide sialique qui joue un rôle crucial dans la biosynthèse des glucides complexes contenant de l’acide sialique. Les acides sialiques sont une famille de plus de 50 sucres apparentés à neuf carbones dérivés de l’acide neuraminique ou de l’acide déamino-neuraminique. Ces sucres se trouvent aux positions terminales des glycoprotéines et des glycolipides à la surface des cellules, où ils sont impliqués dans divers processus biologiques, notamment la reconnaissance cellulaire-cellulaire, la communication et la réponse immunitaire .
Applications De Recherche Scientifique
CMP-sialic acid has numerous applications in scientific research, including:
Glycobiology: Used to study glycan structures and functions, as well as to probe sialylation defects on cell surfaces.
Medicine: Investigated for its role in cancer metastasis, viral infections, and inflammatory diseases.
Biotechnology: Employed in the chemoenzymatic synthesis of sialooligosaccharides and glycoproteins for therapeutic and diagnostic purposes.
Cell Biology: Utilized to explore cell-cell adhesion, intracellular signaling, and regulation of glycoprotein stability.
Mécanisme D'action
L’acide CMP-sialic exerce ses effets en servant de substrat donneur pour les sialyltransférases, qui transfèrent les résidus d’acide sialique vers les positions terminales des glycoprotéines et des glycolipides. Ce processus se produit dans l’appareil de Golgi, où l’acide CMP-sialic est transporté et utilisé par diverses isoenzymes de sialyltransférases . La sialylation des glycoconjugués joue un rôle essentiel dans la communication cellulaire, la réponse immunitaire et la reconnaissance des pathogènes .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’acide CMP-sialic peut être synthétisé par des méthodes chimioenzymatiques. Une approche courante implique l’utilisation d’aldolases de l’acide sialique et d’enzymes synthétases de l’acide CMP-sialic. La réaction nécessite généralement des substrats tels que l’acide N-acétylneuraminique (acide sialique), le triphosphate de cytidine (CTP) et un cation divalent comme le magnésium . Les conditions de réaction incluent souvent un pH compris entre 8 et 9,5 et une plage de température adaptée à l’activité enzymatique .
Méthodes de production industrielle
La production industrielle de l’acide CMP-sialic implique l’utilisation de synthétases bactériennes de l’acide CMP-sialic, qui sont plus stables et plus faciles à produire en grande quantité. Ces enzymes sont extraites de bactéries pathogènes telles que Neisseria meningitidis et Escherichia coli . Le processus de production comprend des étapes de fermentation, d’extraction enzymatique et de purification pour obtenir des rendements élevés d’acide CMP-sialic .
Analyse Des Réactions Chimiques
Types de réactions
L’acide CMP-sialic subit diverses réactions chimiques, notamment :
Hydrolyse : L’acide CMP-sialic peut être hydrolysé pour libérer de l’acide sialique libre et du CMP.
Réactifs et conditions courants
Glycosylation : Nécessite des enzymes sialyltransférases et des substrats accepteurs tels que les glycoprotéines ou les glycolipides.
Hydrolyse : Implique généralement des conditions acides ou enzymatiques pour briser la liaison glycosidique.
Principaux produits
Glycosylation : Produit des glycoprotéines et des glycolipides sialylés, qui sont essentiels à diverses fonctions biologiques.
Hydrolyse : Produit de l’acide sialique libre et du CMP.
Applications de la recherche scientifique
L’acide CMP-sialic a de nombreuses applications en recherche scientifique, notamment :
Glycobiologie : Utilisé pour étudier les structures et les fonctions des glycanes, ainsi que pour sonder les défauts de sialylation à la surface des cellules.
Médecine : Étudié pour son rôle dans la métastase du cancer, les infections virales et les maladies inflammatoires.
Biotechnologie : Employé dans la synthèse chimioenzymatique de sialooligosaccharides et de glycoprotéines à des fins thérapeutiques et diagnostiques.
Biologie cellulaire : Utilisé pour explorer l’adhésion cellulaire-cellulaire, la signalisation intracellulaire et la régulation de la stabilité des glycoprotéines.
Comparaison Avec Des Composés Similaires
L’acide CMP-sialic est unique par rapport aux autres sucres nucléotidiques en raison de son rôle spécifique dans la sialylation. Des composés similaires incluent :
Acide CMP-N-acétylneuraminique : La forme la plus courante de l’acide CMP-sialic, impliquée dans la sialylation des glycoprotéines et des glycolipides.
Acide CMP-N-glycolylneuraminique : Une variante trouvée chez certains mammifères, champignons et protozoaires, mais pas chez les humains en bonne santé.
Acide CMP-déamino-neuraminique : Trouvé principalement chez les organismes aquatiques et les bactéries.
Le rôle unique de l’acide CMP-sialic dans la sialylation et sa participation à divers processus biologiques en font un composé précieux pour la recherche et les applications industrielles.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cmp-nana involves the conversion of a starting material into the desired compound through a series of chemical reactions.", "Starting Materials": [ "N-acetylneuraminic acid", "Chloroacetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: N-acetylneuraminic acid is reacted with chloroacetic acid in the presence of sodium hydroxide to form N-acetylneuraminic acid chloroacetamide.", "Step 2: N-acetylneuraminic acid chloroacetamide is then reacted with methanol and hydrochloric acid to form N-acetylneuraminic acid methyl ester chloroacetamide.", "Step 3: N-acetylneuraminic acid methyl ester chloroacetamide is hydrolyzed with sodium hydroxide to form Cmp-nana.", "Step 4: The resulting solution is neutralized with hydrochloric acid and the product is isolated by precipitation with sodium chloride and water." ] } | |
| 3063-71-6 | |
Formule moléculaire |
C20H31N4O16P |
Poids moléculaire |
614.5 g/mol |
Nom IUPAC |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H31N4O16P/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34)/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20+/m0/s1 |
Clé InChI |
TXCIAUNLDRJGJZ-BILDWYJOSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
Description physique |
Solid |
Synonymes |
Acetylneuraminic Acid, CMP Acid, CMP Acetylneuraminic Acid, CMP-Sialic CMP Acetylneuraminic Acid CMP Sialic Acid CMP-NANA CMP-Sialic Acid Cytidine Monophosphate N Acetylneuraminic Acid Cytidine Monophosphate N-Acetylneuraminic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CMP-NANA interact with bacteria, and what are the downstream effects?
A1: CMP-NANA is utilized by certain bacteria, notably Neisseria gonorrhoeae and Neisseria meningitidis, to modify their lipooligosaccharide (LOS) structure through sialylation. The bacterial enzyme responsible for this process is lipooligosaccharide α-2,3-sialyltransferase (Lst) []. Lst transfers sialic acid from CMP-NANA, obtained from the host, to the terminal galactose of the LOS molecule [, , , , ].
- Serum resistance: Sialylation masks the LOS from bactericidal IgM antibodies present in the host serum, thereby conferring resistance to complement-mediated killing [, , , , , ].
- Immune evasion: Sialylation reduces binding of other antibodies and hinders recognition by phagocytes, contributing to immune evasion [, , , ].
- Neutrophil suppression: Recent studies indicate that sialylated N. gonorrhoeae can suppress neutrophil activation, including oxidative burst and granule exocytosis, further enhancing bacterial survival [].
Q2: Does the level of Lst expression influence the effectiveness of sialylation?
A2: Yes, the level of Lst expression significantly impacts LOS sialylation and its downstream consequences. Research shows that higher Lst expression levels, as observed in N. gonorrhoeae compared to N. meningitidis, correlate with increased sialylation rates, enhanced resistance to complement, and better colonization of the murine genital tract [].
Q3: Are there any host factors that can influence the sialylation process?
A3: Yes, research suggests that lactate, a common metabolic byproduct, can enhance the sialylation of gonococcal LOS by CMP-NANA. This enhancement is not due to direct activation of the sialyltransferase but appears to involve metabolic events within the bacteria [].
Q4: What is the molecular formula and weight of CMP-NANA?
A4: The molecular formula of CMP-NANA is C19H28N4O18P. It has a molecular weight of 636.4 g/mol.
Q5: How was the presence of CMP-NANA confirmed in biological samples?
A5: The presence of CMP-NANA in human blood cell extracts, a crucial finding in understanding gonococcal serum resistance, was confirmed using a combination of techniques. Initial purification steps involved dialysis, ion-exchange chromatography, and high-performance liquid chromatography (HPLC) []. Mass spectrometry provided definitive confirmation of its presence in the purified fractions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]-N-[12-[[1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxo-pyrimidin-4-yl]amino]dodecyl]pentanamide](/img/structure/B1199629.png)
![9-methyl-6H-benzo[c][1,2]benzothiazine 5,5-dioxide](/img/structure/B1199631.png)
![5-[3-(dimethylamino)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1199633.png)
![2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B1199634.png)

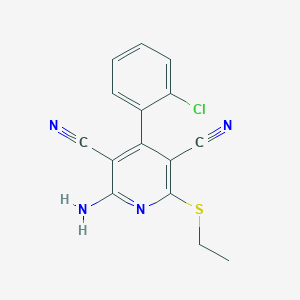

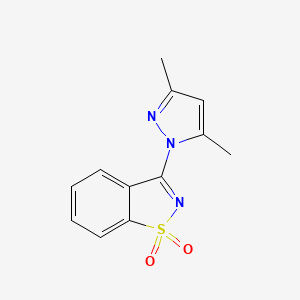
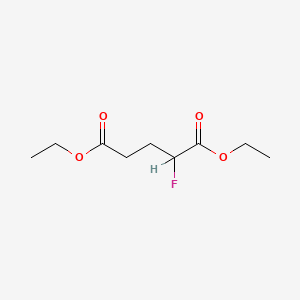
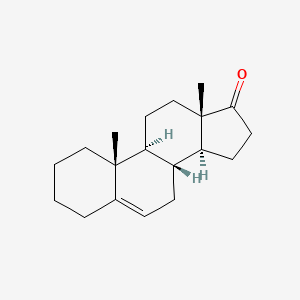

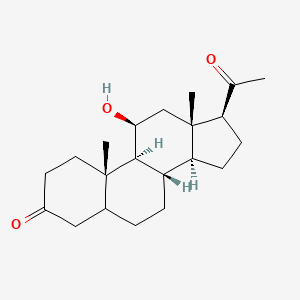
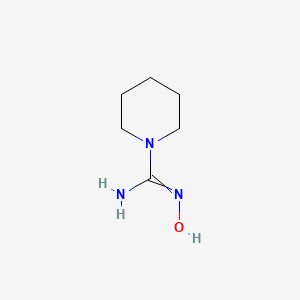
![trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1199652.png)
